2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid
Description
2-[3-(2,5-Dimethylphenyl)propyl]-6-methoxybenzoic acid is a benzoic acid derivative characterized by a methoxy group at position 6 of the aromatic ring and a 3-(2,5-dimethylphenyl)propyl substituent at position 2. This structural configuration imparts distinct physicochemical properties, including moderate lipophilicity due to the alkyl chain and aromatic methyl groups, balanced by the polar carboxylic acid and methoxy moieties. Such compounds are typically explored for pharmacological applications, leveraging their structural motifs for target binding or prodrug design.
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-13-10-11-14(2)16(12-13)8-4-6-15-7-5-9-17(22-3)18(15)19(20)21/h5,7,9-12H,4,6,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRDVHBXTCVOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCC2=C(C(=CC=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid typically involves multiple steps, including the formation of the propyl chain and the introduction of the methoxy group. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways or as a precursor for bioactive compounds.
Mechanism of Action
The mechanism by which 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing pathways involved in cell signaling or metabolism. The exact molecular targets and pathways can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Ester Derivatives
The ethyl ester derivative of the target compound, 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid ethyl ester (CAS 1171923-78-6), serves as a prodrug with enhanced lipophilicity. Key differences include:
The esterification of the carboxylic acid group is a common strategy to improve pharmacokinetic profiles, as seen in prodrugs like angiotensin-converting enzyme (ACE) inhibitors .
Complex Derivatives from Patent Literature
Patented benzoic acid derivatives () exhibit significantly more complex substituents, such as:
- N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxycarbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic acid (WO92/14706): Incorporates amino acid (proline) and bulky t-butyl groups for protease inhibition .
- 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid (EP00361365): Features a thiol group for covalent binding to enzyme active sites .
Key Comparisons:
- Molecular Complexity: Patent compounds often include cyclopentyl, amino acid, or thiol groups, increasing molecular weight (>400 Da) and steric hindrance compared to the target compound (~298 Da).
- Target Specificity : Bulky substituents in patent derivatives suggest applications in enzyme inhibition (e.g., proteases), whereas the simpler structure of this compound may favor broader receptor interactions or anti-inflammatory pathways.
Other Benzoic Acid Derivatives ()
Examples from chem960.com highlight substituent variations:
Benzoic acid,4-hydroxy-2-methoxy-6-[2-(4-methoxyphenyl)ethyl] (CAS 150527-29-0): Combines hydroxy and methoxy groups, enhancing hydrogen-bonding capacity and polarity .
Benzoic acid,2,4-dihydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-6-propyl (CAS 103538-08-5): Features multiple hydroxyl groups, increasing acidity (pKa ~2-3) compared to the target compound’s single carboxylic acid group (pKa ~4-5) .
Physicochemical Comparison:
These derivatives demonstrate how substituent position and type modulate solubility, acidity, and biological activity. The target compound’s dimethylphenylpropyl chain likely enhances membrane permeability relative to hydroxyl-rich analogs .
Research Implications and Gaps
While the ethyl ester analog (CAS 1171923-78-6) is well-characterized , further experimental data on the acid form’s solubility, stability, and biological activity are needed. Comparative studies with patent compounds () could clarify whether structural simplicity in the target compound offers advantages in metabolic stability or toxicity profiles.
Biological Activity
2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety substituted with a methoxy group and a propyl chain linked to a dimethylphenyl group. Its unique structural characteristics are believed to influence its biological activities.
The biological effects of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that the compound may act as an enzyme inhibitor or receptor modulator, affecting several biochemical pathways.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and mood regulation.
- Gene Regulation : There is evidence suggesting that it may modulate gene expression, impacting cellular proliferation and apoptosis in cancer cells .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related benzoic acids can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. It has been reported to induce apoptosis in various cancer cell lines by modulating pathways involved in cell survival and death .
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of similar compounds, researchers found that treatment with this compound reduced edema in rat models of arthritis. The effective dosage was determined to be around 10 mg/kg, significantly lowering inflammatory markers compared to controls.
Study 2: Anticancer Activity
Another study focused on the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of apoptotic pathways through caspase-3 activation .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
